

N-piperidine Ibrutinib hydrochloride low yield synthesis optimization

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Compound Focus: N-piperidine Ibrutinib hydrochloride

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Frequently Asked Questions

Here are answers to some specific synthesis challenges you might encounter:

1. How can I improve the low yield in the asymmetric synthesis of the (S)-N-Boc-3-hydroxy piperidine chiral intermediate?

A low yield in this step is often due to inefficient biocatalyst activity or an inadequate cofactor regeneration system. Using engineered "designer cells" can simultaneously address both issues.

- **Detailed Methodology:** The following protocol is adapted from a study that achieved a 96.2% conversion and a high space-time yield ($774 \text{ g L}^{-1} \text{ d}^{-1}$) for the synthesis of (S)-NBHP [1].
 - **Step 1: Preparation of Biocatalyst.** Use a recombinant *E. coli* BL21 (DE3) strain co-expressing *Thermoanaerobacter brockii* alcohol dehydrogenase (TbADH) and *Bacillus subtilis* glucose dehydrogenase (BsGDH). Cultivate this strain in an optimized medium (e.g., based on LB with 0.025 mM IPTG as an inducer) to achieve high enzyme activity [1].
 - **Step 2: Bioreduction Reaction.**
 - Use the whole cells of the recombinant *E. coli* as biocatalysts.
 - **Reaction Conditions:** Suspend cells in 200 mM phosphate buffer (pH 7.0). Add 500 mM of the substrate, 1-boc-3-piperidinone, and 0.5% (w/v) glucose [1].
 - **Key Note:** No external addition of expensive NADPH is needed. The BsGDH regenerates the cofactor in situ by oxidizing glucose to gluconic acid [1].
 - Incubate the reaction mixture at 30°C with vigorous shaking (e.g., 12,000 rpm in a thermomixer) for 3 hours [1].

- For high substrate concentrations, it may be necessary to add a base like Na_2CO_3 or ammonia solution to neutralize the gluconic acid produced and maintain a stable pH [1].
- **Step 3: Analysis.** Extract the product with ethyl acetate and analyze conversion by Gas Chromatography (GC) using a chiral column [1].

2. What is an efficient alternative to the Mitsunobu reaction for coupling the pyrimidine and piperidine rings?

The traditional Mitsunobu reaction can be problematic on an industrial scale due to the use of expensive reagents (DIAD) and the genotoxic nature of triphenylphosphine (TPP), which complicates purification [2]. A **pre-activation strategy** is a robust alternative.

- **Detailed Methodology:** This approach involves activating the piperidine alcohol before coupling [2].
 - **Activation:** Convert (S)-1-benzylpiperidin-3-ol into an activated leaving group, such as (S)-1-benzylpiperidin-3-yl methanesulfonate [2].
 - **Coupling:** React this activated intermediate directly with 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (the core pyrimidine) [2].
 - **Advantages:** This method avoids the cumbersome purification associated with TPP-oxide byproducts and is more suitable for large-scale production [2].

3. How can I reduce impurities and increase yield during the final acrylation step to form Ibrutinib API?

Using acrylic acid with a coupling agent, instead of the highly reactive and unstable acryloyl chloride, can minimize polymerization and other side reactions that lead to impurities [2].

Optimization Strategy Comparison Table

The table below summarizes the key parameters and outcomes from two different optimization approaches for Ibrutinib synthesis.

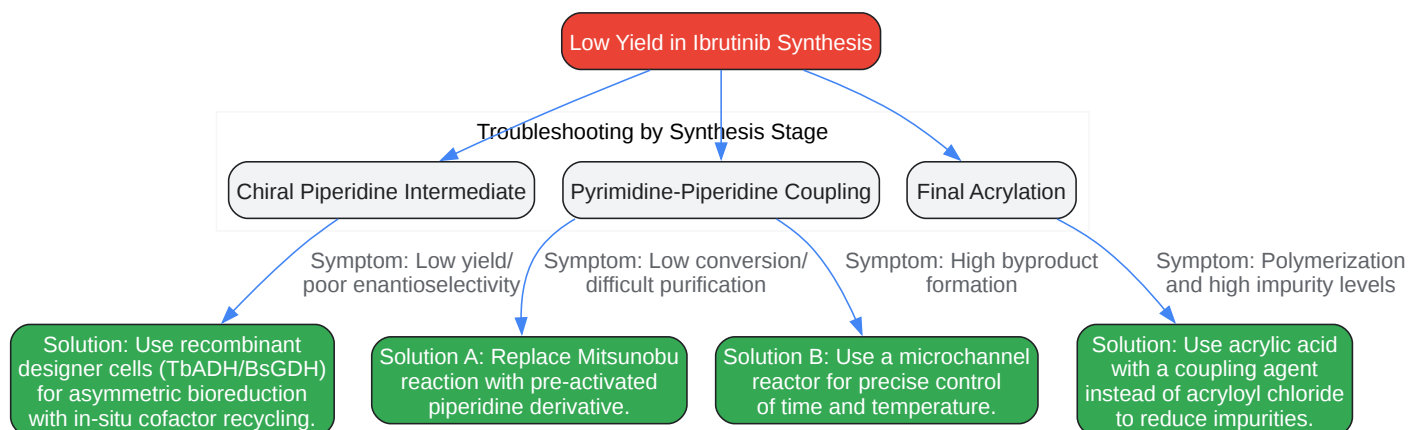
Optimization Focus	Chiral Intermediate Synthesis [1]	Core Structure Coupling [3]
Key Strategy	Whole-cell biocatalysis with internal cofactor recycling	Continuous flow technology in a microchannel reactor

| **Critical Parameters** | - Substrate concentration: 500 mM

- pH: 7.0 (controlled)
- Temperature: 30°C
- Glucose as co-substrate | - Reaction temperature: 20–50°C
- **Reaction time: 20–200 seconds**
- Precise control of reactant stoichiometry | | **Reported Outcome** | - **Conversion: 96.2%**
- **Enantiomeric Excess (ee): >99%**
- **Space-time yield: 774 g L⁻¹ d⁻¹** | - **Intermediate Yield: >97%**
- **Intermediate Purity: >99%**
- **Final API Purity: >99%** |

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a logical workflow for diagnosing and resolving low-yield issues, based on the synthesis steps discussed.



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